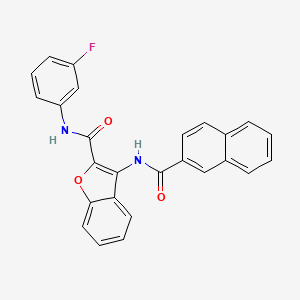

3-(2-naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2-naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups. The presence of a benzofuran moiety, a naphthamido group, and a fluorophenyl unit suggests potential for interactions with various biological targets. While the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insights into its possible characteristics and behaviors.

Synthesis Analysis

The synthesis of related carboxamide derivatives is well-documented. For instance, a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives were synthesized and characterized as potential antimicrobial agents . Similarly, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions . These methods could potentially be adapted for the synthesis of "3-(2-naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives can be complex, and their solid-state properties can be revealed by techniques such as X-ray single crystallography . The presence of various substituents can significantly influence the molecular conformation and, consequently, the biological activity. The molecular structure of the compound would likely exhibit similar complexity, with potential for specific interactions due to the fluorophenyl and naphthamido groups.

Chemical Reactions Analysis

Carboxamide derivatives can participate in a variety of chemical reactions. For example, a cascade formal [3 + 2] cycloaddition was used to synthesize diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides . Additionally, the gas-phase pyrolysis of benzo- and naphthofuran derivatives has been studied, leading to the formation of products such as 2-formylbenzonitrile and 2-formylnaphthonitrile . These reactions highlight the reactivity of the furan and carboxamide moieties, which would also be relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives can vary widely depending on their specific substituents. For instance, the presence of a cyano group and a naphthalen-1-ylmethyl moiety can confer colorimetric sensing properties for fluoride anions . The introduction of halogenated substituents, such as the fluorine atom in the compound of interest, can also affect the compound's lipophilicity, electronic distribution, and steric hindrance, which in turn can influence its biological activity .

Applications De Recherche Scientifique

Synthesis Approaches

The synthesis of related naphthoic acids and derivatives showcases the foundational methods applicable to creating complex molecules like 3-(2-naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide. A notable approach involves the synthesis of fluorinated naphthoic acids, indicating a methodological relevance to synthesizing fluorinated benzofuran derivatives. This process includes electrophilic fluorination and Friedel-Crafts cyclization, highlighting the synthetic versatility in accessing fluorinated aromatic compounds, which could be adapted for the target molecule synthesis (Tagat et al., 2002).

Biological Activities and Applications

Antibacterial and Herbicidal Activity : Research on ring-substituted naphthalene carboxanilides, which share structural similarities with the target molecule, reveals significant antibacterial and herbicidal activities. These findings suggest potential applications in developing new antimicrobial agents or herbicides based on the structural framework of 3-(2-naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (Kos et al., 2013).

Sensing and Detection : The design and application of naphthalene derivatives for sensing and detection tasks have been explored. For instance, the development of fluorescent films based on naphthalene diimide derivatives for aniline vapor detection suggests the utility of benzofuran and naphthamide derivatives in creating sensitive and selective sensors for environmental monitoring or diagnostic applications (Fan et al., 2016).

Luminescent Materials : The synthesis of platinum complexes with naphthalene-amide ligands for luminescence studies demonstrates the applicability of naphthamide derivatives in developing luminescent materials. These materials can be used in optical devices, sensors, or bioimaging, indicating a broad spectrum of scientific research applications for compounds like 3-(2-naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (Stacey et al., 2016).

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17FN2O3/c27-19-8-5-9-20(15-19)28-26(31)24-23(21-10-3-4-11-22(21)32-24)29-25(30)18-13-12-16-6-1-2-7-17(16)14-18/h1-15H,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXBFPFDXWUNFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515282.png)

![4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2515286.png)

![2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2515288.png)

![4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2515293.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515303.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2515304.png)

![5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2515305.png)